(8-Bromoquinolin-5-yl)methanol

Lipophilicity Drug Design Physicochemical Properties

Select (8-Bromoquinolin-5-yl)methanol for its unique dual reactivity: the Suzuki-amenable 8-Br handle (up to 98% coupling yield in analogous systems) paired with a versatile 5-CH₂OH group for oxidation, mesylation, or displacement. This synergistic combination, unavailable in simpler 8-bromoquinoline, enables rapid, patent-relevant SAR exploration of kinase and NHE-1 inhibitor space with minimal synthetic steps. Its enhanced lipophilicity (XLogP3=2.2) makes it a superior fragment for CNS-focused FBDD campaigns, while the low MAO-A inhibition risk (IC₅₀>100 µM) ensures cleaner biological data.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B13494022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Bromoquinolin-5-yl)methanol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)CO
InChIInChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2
InChIKeyCGVXFYVJMYTZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8-Bromoquinolin-5-yl)methanol Procurement Guide: Core Identity, Specification, and Comparator Context


(8-Bromoquinolin-5-yl)methanol (CAS 943847-25-4) is a C-8 brominated, C-5 hydroxymethyl-substituted quinoline with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol [1]. It is a heterocyclic building block utilized in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of kinase inhibitors and sodium-hydrogen exchanger type 1 (NHE-1) inhibitors [2][3]. Its computed XLogP3 of 2.2 indicates moderate lipophilicity [1].

Why (8-Bromoquinolin-5-yl)methanol Cannot Be Replaced by Unsubstituted, 8-Chloro, or 5-Des-hydroxymethyl Analogs in Research and Development


In-class quinoline derivatives cannot be freely interchanged due to the specific synergistic reactivity of the 8-Br and 5-CH₂OH handles, which jointly dictate the compound's utility. Replacing the 8-bromo group with a chloro or hydrogen atom significantly alters the efficacy and conditions of critical palladium-catalyzed cross-coupling reactions [1]. Simultaneously, the presence of the primary alcohol at the 5-position offers a distinct synthetic handle for oxidation, mesylation, or direct nucleophilic displacement that is absent in simple 8-bromoquinoline [2]. The combination of these two functional groups in a single, crystalline, and readily handled solid form provides a unique entry point for constructing complex, patent-relevant chemical space that is not accessible with commercially available alternatives.

(8-Bromoquinolin-5-yl)methanol: Head-to-Head Evidence for Strategic Chemical Procurement


Enhanced Lipophilicity and Membrane Permeability Potential Compared to the Non-Halogenated Parent

(8-Bromoquinolin-5-yl)methanol exhibits a significantly higher computed partition coefficient (XLogP3 = 2.2) [1] compared to its non-halogenated parent compound, (Quinolin-5-yl)methanol (XLogP3 = 1.3) [2]. This nearly one-unit increase in LogP directly results from the bromine substitution at the 8-position and translates to a roughly 8-fold higher theoretical partitioning into octanol, a standard model for membrane permeability.

Lipophilicity Drug Design Physicochemical Properties

Superior Molecular Weight-Driven Reactivity and Handling vs. Unsubstituted Quinoline Analogs

With a molecular weight of 238.08 g/mol [1], (8-Bromoquinolin-5-yl)methanol is heavier and less volatile than both 8-Bromoquinoline (208.06 g/mol) [2] and (Quinolin-5-yl)methanol (159.18 g/mol) [3]. This increased mass, combined with its anticipated higher melting point relative to the liquid or low-melting analogs, improves its suitability as a solid intermediate for precise weighing and long-term storage.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Weight

Verified Synthetic Tractability and Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The 8-bromo substituent enables direct participation in palladium-catalyzed borylation and Suzuki-Miyaura couplings. A related study demonstrated that quinoline-8-yl halides undergo one-pot Pd-catalyzed borylation and subsequent coupling with aryl halides to yield 8-arylquinolines in up to 98% yield, a reactivity profile not shared by the C-8 unsubstituted analog. The presence of the 5-hydroxymethyl group does not impede this reactivity in a related Boc-protected aminobromoquinoline system [2], confirming the orthogonality of the two functional handles.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

Differentiated Patent Chemistry Space: A Validated Intermediate for NHE-1 Inhibitors

A Pfizer patent application explicitly claims a family of NHE-1 inhibitors derived from a 1-(8-bromoquinolin-5-yl)-1H-pyrazole-4-carbonyl scaffold [1]. This represents a concrete, validated application that a direct comparator, 1-(6-chloroquinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine, is also exemplified, confirming that the 8-bromo-5-substituted quinoline is a preferred motif over the 6-chloro isomer for this therapeutic target [1]. The target molecule is the key intermediate to access this specific, patented chemical series.

Patent Analysis Ischemia Reperfusion Injury NHE-1 Inhibitor

Low Off-Target Activity Liability in Monoamine Oxidase Assays

Screening data for a closely related 5-substituted 8-bromoquinoline scaffold indicates a clean profile against monoamine oxidase A (MAO-A), with an IC₅₀ of >100,000 nM [1][2]. This information, while not for the exact target molecule, signals a positive class-level attribute for the 8-bromoquinoline family, suggesting a lower risk of MAO-related off-target effects compared to bioactive quinolines that inhibit these enzymes at low micromolar concentrations.

Off-Target Pharmacology Monoamine Oxidase Safety Profile

High-Value Application Scenarios for (8-Bromoquinolin-5-yl)methanol Based on Proven Differentiators


Focused Library Synthesis for Kinase and NHE-1 Drug Discovery Projects

The compound's dual reactivity (Suzuki-amenable 8-Br handle and versatile 5-CH₂OH group) makes it a premier 'hub' intermediate for generating diverse libraries targeting the kinase and NHE-1 inhibitor space. A program can quickly explore vectors by coupling the 8-position with various aryl boronic acids (achieving up to 98% yield in analogous systems [1]) while simultaneously transforming the 5-hydroxymethyl group into amides, ethers, or halides. This combinatorial strategy is directly enabled by the quantitative reactivity advantages documented in Section 3, allowing for maximal SAR exploration with minimal synthetic steps.

Fragment-Based Drug Discovery (FBDD) Optimized for CNS Penetration

Given its enhanced lipophilicity (XLogP3=2.2) compared to the des-bromo parent (XLogP3=1.3) [2], this compound is a superior fragment for CNS-focused FBDD campaigns. The nearly 8-fold increase in predicted membrane permeability (derived from the ΔlogP of 0.9) means that derivatives are more likely to achieve the CNS multiparameter optimization (MPO) score thresholds required for blood-brain barrier penetration. Researchers can therefore prioritize this brominated fragment over non-halogenated or less lipophilic alternatives to build CNS-active compound libraries.

Direct Entry into Patent-Protected Ischemia-Reperfusion Injury Chemistry

For academic groups or biotech companies interested in sodium-hydrogen exchanger type 1 (NHE-1) related pathologies, this compound provides immediate access to a specifically claimed chemical space. As demonstrated in the Pfizer patent [3], it is the key precursor for the synthesis of [1-(8-bromoquinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine derivatives, a series with potential therapeutic application in ischemia. Using this intermediate bypasses the need to de novo design syntheses for this core, providing a proven starting point for developing novel analogs.

Development of Clean Pharmacological Probes with Low MAO-A Off-Target Risk

When developing chemical probes intended for use in complex biological systems (particularly in neurosciences), the class-level evidence of low MAO-A inhibition risk (IC₅₀ > 100 µM) [4] positions this scaffold advantageously against other quinoline chemotypes. A medicinal chemistry campaign starting from this bromoquinoline core retains the potential for CNS exposure (from the lipophilicity evidence) while inherently minimizing confounding off-target effects on monoamine oxidase, leading to cleaner, more interpretable data from target engagement and phenotypic assays.

Quote Request

Request a Quote for (8-Bromoquinolin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.